4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

Description

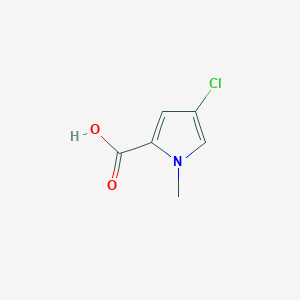

4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 877964-38-0) is a halogenated pyrrole derivative featuring a carboxylic acid group at position 2, a methyl group at position 1, and a chlorine substituent at position 4 of the pyrrole ring . Pyrrole derivatives are known for their diverse bioactivities, including antiviral and antitumor properties, which are often modulated by substituent patterns on the heterocyclic core .

The methyl group at position 1 enhances steric stability, while the chlorine at position 4 introduces electronic effects that influence reactivity and intermolecular interactions. The carboxylic acid group enables further functionalization, such as amide bond formation, critical for drug design .

Properties

IUPAC Name |

4-chloro-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQFVHZDNOJQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877964-38-0 | |

| Record name | 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the chlorination of pyrrole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole-2-carboxylic acid derivatives or reduction to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can produce different carboxylic acid or alcohol derivatives.

Scientific Research Applications

4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrrole ring influence its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes, receptors, and other proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Observations:

- Methyl Position : The methyl group at position 1 (target compound) versus position 5 (4-chloro-5-methyl derivative) significantly impacts steric hindrance and synthetic accessibility. The latter requires laborious chromatographic separation during synthesis .

Heterocycle Variants: Pyrrole vs. Pyrazole

Table 2: Comparison with Pyrazole Derivatives

Key Observations:

- Pyrazole derivatives (e.g., 84547-83-1) exhibit greater metabolic stability compared to pyrroles due to the presence of two adjacent nitrogen atoms, which resist oxidative degradation .

- The carboxylic acid group at position 5 in pyrazoles may reduce hydrogen-bonding capacity compared to position 2 in pyrroles, affecting target interactions.

Functional Group Modifications: Carboxylic Acid vs. Ester

Table 3: Ester Derivatives of Pyrrole Carboxylic Acids

Key Observations:

- Esterification of the carboxylic acid (e.g., ethyl or methyl esters) enhances lipophilicity, improving bioavailability but requiring hydrolysis for activation .

- Amino-substituted esters (e.g., 180258-45-1) serve as intermediates for further functionalization, such as coupling with imidazole moieties .

Biological Activity

4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound notable for its biological activity, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a pyrrole ring with a chlorine atom at the 4-position and a methyl group at the 1-position. Its unique chemical structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 µg/mL | |

| Escherichia coli | 12.5 µg/mL | |

| Pseudomonas aeruginosa | 0.75 mg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound is being investigated for potential anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis indicated that the compound induces apoptosis, as evidenced by increased annexin V staining and caspase activation.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against biofilm-forming bacteria such as Pseudomonas aeruginosa. The compound was found to disrupt biofilm architecture and reduce virulence factor production when combined with conventional antibiotics, suggesting its potential as an adjuvant therapy in treating chronic infections.

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Quorum Sensing Inhibition : It has been suggested that this compound can interfere with quorum sensing pathways in bacteria, thereby reducing their virulence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.